9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium
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Overview
Description
9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused pyridine and pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction or similar cyclization processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium involves its interaction with various molecular targets. For instance, its antiproliferative activity is believed to be due to its ability to inhibit certain enzymes involved in cell division. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate
- 2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium-7-sulfonate
Uniqueness
9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. Compared to its hydroxyl or sulfonate analogs, the amino group can participate in different types of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12N3+ |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium-9-amine |
InChI |
InChI=1S/C10H12N3/c1-7-6-8(2)13-5-3-4-9(11)10(13)12-7/h3-6H,11H2,1-2H3/q+1 |
InChI Key |
KABHMMIGWCBAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC=[N+]12)N)C |
Origin of Product |
United States |
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